Z-D-Dap(boc)-OL

Description

Chemical Identity and Structural Foundation

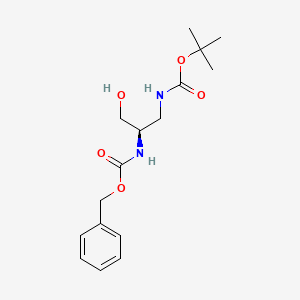

Z-D-Dap(boc)-OL, identified by Chemical Abstracts Service number 412015-69-1, represents a sophisticated example of orthogonal protection chemistry applied to amino alcohol derivatives. The compound's molecular formula C16H24N2O5 and molecular weight of 324.37 grams per mole reflect its complex structure incorporating multiple functional groups and protecting moieties. The molecule exists as a white to off-white crystalline powder with a purity specification of minimum 95% in commercial preparations.

The structural foundation of this compound centers on the D-2,3-diaminopropionic acid backbone, which has been modified through strategic protection of both amino functionalities and reduction of the carboxylic acid to a primary alcohol. The compound features two distinct protecting groups: a benzyloxycarbonyl group protecting the alpha-amino functionality and a tert-butyloxycarbonyl group protecting the beta-amino group. This dual protection strategy creates an orthogonal system where each protecting group can be selectively removed under different reaction conditions, enabling precise control during synthetic manipulations.

The stereochemical configuration of this compound is particularly significant, as the D-configuration at the alpha carbon provides unique properties compared to its L-counterpart. This stereochemistry influences the compound's behavior in biological systems and synthetic applications, particularly regarding enzymatic stability and conformational preferences in peptide structures. The presence of the primary alcohol functionality at the terminal position provides an additional reactive site for further chemical modifications, expanding the compound's utility in synthetic applications.

Table 1: Fundamental Chemical Properties of this compound

The compound's International Union of Pure and Applied Chemistry name, benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate, precisely describes its structural composition and stereochemistry. The Standard International Chemical Identifier key ZRYGVUNFLKWGQH-CYBMUJFWSA-N provides a unique digital fingerprint for the compound, ensuring accurate identification across chemical databases and literature.

Nomenclature Systems and Variations

The nomenclature of this compound reflects the complexity of modern protecting group chemistry and the need for precise chemical communication across different scientific disciplines. The compound is known by several systematic names, each emphasizing different aspects of its structure and functional groups. The most commonly used designation, this compound, employs standard abbreviations for the protecting groups while indicating the D-stereochemistry and alcohol functionality.

Alternative nomenclature systems provide additional specificity regarding the compound's structure and properties. The full International Union of Pure and Applied Chemistry designation, benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate, offers complete structural information including stereochemistry and functional group connectivity. Commercial suppliers often use variations such as "tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate" or similar descriptive names that emphasize different structural features.

The nomenclature variations also reflect different approaches to describing the compound's protective group arrangement. Some systems emphasize the dual amino protection pattern, referring to the compound as "N-alpha-Z-N-beta-Boc-2,3-diaminopropan-1-ol". This naming convention clearly indicates which amino group carries which protecting group, a crucial distinction for synthetic planning and reaction design. Other nomenclature approaches focus on the overall molecular architecture, describing the compound in terms of its carbamate functionalities and stereochemical features.

Table 2: Nomenclature Variations for this compound

| Nomenclature System | Name | Emphasis |

|---|---|---|

| Common Chemical | This compound | Protecting groups and stereochemistry |

| International Union of Pure and Applied Chemistry | benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | Complete structural description |

| Commercial | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | Alternative structural perspective |

| Systematic | N-alpha-Z-N-beta-Boc-2,3-diaminopropan-1-ol | Amino protection pattern |

The diversity in nomenclature systems reflects the compound's multifaceted applications and the need for precise communication across different research communities. Peptide chemists often prefer the abbreviated form that clearly indicates protecting group identity, while synthetic organic chemists may favor more detailed structural descriptions. Database systems typically employ multiple naming conventions to ensure comprehensive searchability and accurate compound identification.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the evolution of peptide synthesis methodology and protecting group chemistry throughout the latter half of the twentieth century. The foundational work on benzyloxycarbonyl protection was established in the mid-1900s, providing the chemical basis for the Z-protecting group component of this compound. Subsequently, the development of tert-butyloxycarbonyl chemistry in the 1960s and 1970s created the complementary protecting group system necessary for orthogonal protection strategies.

The specific application of dual protection to 2,3-diaminopropionic acid derivatives emerged from the recognition that this unusual amino acid could serve as a valuable building block in peptide synthesis. Research into 2,3-diaminopropionic acid biosynthesis revealed its role as a precursor to various secondary metabolites, including antibiotics, neurotoxins, and siderophores, highlighting its potential value in synthetic applications. The development of protected derivatives like this compound responded to the need for stable, manipulable forms of this amino acid that could be incorporated into synthetic sequences.

The evolution of solid-phase peptide synthesis in the 1960s and subsequent decades created increasing demand for amino acid derivatives with orthogonal protecting group systems. The combination of benzyloxycarbonyl and tert-butyloxycarbonyl protection in this compound represents an optimal solution to this synthetic challenge, providing complementary deprotection conditions that minimize cross-reactivity and side reactions. The reduction of the carboxylic acid functionality to an alcohol further expanded the compound's synthetic utility by providing an additional reactive site for chemical modifications.

Contemporary research has continued to explore and expand the applications of this compound, particularly in the context of bioconjugation, pharmaceutical development, and materials science. The compound's role in developing peptide-based therapeutics has grown substantially, driven by increased interest in peptide drugs and the need for synthetic tools that enable precise control over peptide structure and properties. Current applications extend beyond traditional peptide synthesis to include protein degrader building blocks and novel biomaterial development.

Position in Protected Amino Alcohol Chemistry

This compound occupies a distinctive position within the broader field of protected amino alcohol chemistry, representing a convergence of several important synthetic methodologies and structural features. The compound exemplifies the principles of orthogonal protection, where multiple reactive sites are simultaneously protected using chemically distinct protecting groups that can be selectively removed under different conditions. This approach has become fundamental to modern synthetic organic chemistry, particularly in the synthesis of complex molecules containing multiple functional groups.

The relationship between this compound and other protected amino alcohols reveals both similarities and unique characteristics that define its specific applications. Comparison with related compounds such as N-protected leucinol, valinol, and phenylglycinol derivatives demonstrates the systematic approach to amino alcohol protection developed over decades of research. The dual amino functionality in this compound distinguishes it from most other protected amino alcohols, which typically contain only a single amino group requiring protection.

Within the context of 2,3-diaminopropionic acid chemistry, this compound represents one member of a family of protected derivatives designed for different synthetic applications. The carboxylic acid derivatives, such as Z-Dap(Boc)-OH and Fmoc-Dap(Boc)-OH, serve complementary roles in peptide synthesis, with the choice between acid and alcohol derivatives depending on specific synthetic requirements. The stereochemical series, including both D and L forms, provides synthetic chemists with options for creating peptides with different conformational and biological properties.

Table 3: Comparison of this compound with Related Protected Amino Alcohols

| Compound | Key Structural Features | Primary Applications | Stereochemistry |

|---|---|---|---|

| This compound | Dual amino protection, primary alcohol | Peptide synthesis, bioconjugation | D-configuration |

| N-Boc-L-leucinol | Single amino protection, branched chain | Nicotinic receptor ligands, chiral synthesis | L-configuration |

| Z-L-phenylglycinol | Single amino protection, aromatic side chain | Enantiopure amine synthesis, total synthesis | L-configuration |

| Fmoc-Dap(Boc)-OH | Dual amino protection, carboxylic acid | Solid-phase peptide synthesis, cyclic peptides | Variable |

The position of this compound in protected amino alcohol chemistry is further defined by its applications in emerging areas of chemical biology and pharmaceutical research. The compound's utility in bioconjugation processes reflects the growing importance of chemical tools for modifying and studying biological systems. Its role in developing protein degrader building blocks aligns with contemporary trends in drug discovery, where targeted protein degradation has emerged as a promising therapeutic strategy.

Properties

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYGVUNFLKWGQH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid involves the protection of the amino groups of diaminopropionic acid. The Z group is introduced to protect the alpha amino group, while the Boc group protects the beta amino group. The reaction typically involves the use of reagents such as benzyloxycarbonyl chloride and di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods: Industrial production of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Z and Boc protective groups under acidic or basic conditions.

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, hydrogenation for Z group removal.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Deprotected Diaminopropionic Acid: Resulting from the removal of protective groups.

Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis:

Z-D-Dap(boc)-OL is utilized as a building block in peptide synthesis. Its unique structure allows for the incorporation of diaminopropanol moieties into peptides, enhancing their biological activity. Studies have demonstrated that peptides containing this compound exhibit improved binding affinities and biological activities compared to their non-modified counterparts .

Anticancer Research:

Recent investigations have highlighted the potential of this compound-containing peptides in cancer therapy. For instance, a study reported the synthesis of a peptide that selectively binds to K-Ras(G12D), a common mutation in pancreatic cancer, demonstrating significant inhibition of cell proliferation in vitro . This suggests that this compound can be pivotal in developing targeted cancer therapies.

Biochemical Applications

Protein-Protein Interactions:

The compound serves as a model for studying protein-protein interactions and enzyme mechanisms. Its structural properties enable researchers to investigate the effects of modifications on protein functionality and stability. For example, this compound can be incorporated into various peptide sequences to analyze how these alterations influence binding affinities and reaction kinetics.

Gene Silencing:

this compound has been explored in gene silencing applications through its incorporation into nucleopeptides. These constructs can facilitate the delivery of RNA interference molecules, enhancing the efficacy of gene silencing strategies in therapeutic contexts .

Material Science

Graphene-Based Materials:

In material science, this compound has been employed as a crosslinker in the fabrication of graphene sponges. These sponges are significant for their potential use in hemostasis control and wound healing applications due to their biocompatibility and ability to absorb blood efficiently .

Catalysis:

The compound has also been investigated for its role in catalyzing asymmetric reactions. Peptide dendrimers incorporating this compound have shown promise in promoting enantioselective reactions, making them valuable tools in organic synthesis .

Case Studies

Mechanism of Action

The mechanism of action of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid primarily involves its role as a protected amino acid derivative. The protective groups (Z and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free diaminopropionic acid can interact with molecular targets such as enzymes or receptors, facilitating biochemical studies and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Z-D-Dap(boc)-OL with structurally and functionally related compounds:

Boc-D-Dab(Z)(ol)

- Structure: Dab (2,4-Diaminobutyric Acid) vs. Dap, differing by one methylene group in the side chain.

- Molecular Formula : C₁₇H₂₆N₂O₅ (vs. C₁₆H₂₂N₂O₆ for this compound) .

- Solubility: Both are DMSO-soluble, but Boc-D-Dab(Z)(ol) requires storage at -80°C for long-term stability, unlike this compound (-20°C) . Applications: Dab derivatives are preferred in cyclic peptides due to enhanced conformational flexibility .

Fmoc-D-Dap-OH

- Structure: Uses Fmoc (Fluorenylmethyloxycarbonyl) instead of Z for α-amino protection.

- Deprotection: Fmoc is base-labile (e.g., piperidine), whereas Z requires hydrogenolysis, making Fmoc-D-Dap-OH more compatible with solid-phase synthesis .

- Price : Fmoc-D-Dap-OH costs 50 RMB/g (1g scale), comparable to this compound but with different handling requirements .

Boc-Dap(Z)-OL

- Structural Ambiguity : lists this compound as C₁₆H₂₄N₂O₅ (MW 324.37), suggesting a possible reduction or hydration state difference vs. This compound.

- Storage : Requires 2–8°C storage, less stringent than this compound’s -20°C .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Storage Temperature |

|---|---|---|---|---|

| This compound | C₁₆H₂₂N₂O₆ | 338.36 | DMSO | -20°C |

| Boc-D-Dab(Z)(ol) | C₁₇H₂₆N₂O₅ | 338.39 | DMSO | -80°C (long-term) |

| Fmoc-D-Dap-OH | C₂₂H₂₂N₂O₆ | 434.42 | DMF | Room Temperature |

| Boc-Dap(Z)-OL | C₁₆H₂₄N₂O₅ | 324.37 | DMSO | 2–8°C |

Table 2: Functional Comparison

| Compound | Protection Groups | Deprotection Method | Applications |

|---|---|---|---|

| This compound | Z (α-amino), Boc (side) | H₂/Pd (Z), TFA (Boc) | Branched peptides, antibiotics |

| Boc-D-Dab(Z)(ol) | Boc (α-amino), Z (side) | TFA (Boc), H₂/Pd (Z) | Cyclic peptides, drug delivery |

| Fmoc-D-Dap-OH | Fmoc (α-amino) | Piperidine (Fmoc) | Solid-phase synthesis |

Key Research Findings

- Synthetic Utility : this compound’s dual protection allows selective modifications in peptide chains, critical for synthesizing antimicrobial peptides .

- Stability : The Boc group in this compound enhances stability during acidic deprotection steps compared to Z-only derivatives .

- Cost-Effectiveness : At ~50 RMB/g, this compound is competitively priced vs. Fmoc-D-Dap-OH but requires specialized handling .

Biological Activity

Z-D-Dap(boc)-OL, also known as N-2-t-Butyloxycarbonyl-N-3-benzyloxycarbonyl-D-2,3-diaminopropanol, is a protected amino alcohol that serves as a versatile building block in organic synthesis and peptide chemistry. Its unique structure, which includes a 2,3-diaminopropanol backbone with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups, enhances its stability and facilitates further chemical modifications. This compound is particularly notable for its chirality and the presence of two amino groups, making it an important intermediate in the synthesis of various bioactive molecules and peptides.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways. The compound may act as either an inhibitor or an activator depending on the biological context and the specific targets involved.

Biological Applications

This compound has been investigated for various biological applications:

- Peptide Synthesis : It serves as a building block for synthesizing peptides containing D-Dap, allowing researchers to study the effects of chirality on biological activity.

- Antimicrobial and Antifungal Properties : Derivatives of this compound have shown significant biological activities, including potential antimicrobial and antifungal effects. This suggests its utility in drug development.

- Chiral Ligand : The compound can act as a chiral ligand in asymmetric synthesis, enhancing the enantioselectivity of reactions due to its multiple functional groups that facilitate diverse interactions with biological targets.

Research Findings

Recent studies have highlighted the potential therapeutic roles of this compound and its derivatives. For instance:

- Binding Affinity Studies : Research has focused on the binding affinity of this compound with target proteins, which is crucial for understanding its mechanism of action in drug design. These studies indicate that derivatives can modulate biological pathways effectively.

- Siderophore Analogues : Some derivatives have been explored as analogues of siderophores—iron-binding compounds synthesized by bacteria—which play significant roles in nutrient acquisition and pathogenicity .

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that modifications to the Boc and Z groups could enhance efficacy.

-

Peptide Conjugates :

- In another investigation, this compound was utilized in the solid-phase synthesis of peptide conjugates aimed at targeting specific diseases. The resulting peptides showed promising results in preliminary biological assays.

Data Table: Biological Activity Overview

Q & A

Q. What data management practices align with FAIR principles for this compound research?

- Methodological Answer :

- Metadata Standards : Adopt ISA-Tab format for experimental metadata (e.g., reaction conditions, spectral files) .

- Repository Use : Deposit raw NMR and HPLC data in Zenodo or Figshare with DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.